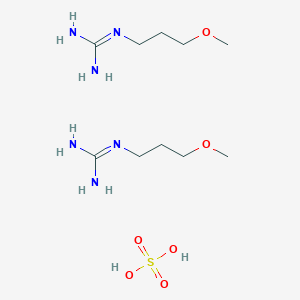
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid
説明
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid: is a chemical compound with the molecular formula C10H28N6O6S and a molecular weight of 360.43 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
化学反応の分析
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involving common reagents can lead to the formation of various substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various chemical reactions.
Biology: The compound is used in biological research to study its effects on different biological systems.
Industry: The compound is used in industrial processes for the production of various chemical products
類似化合物との比較
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid can be compared with other similar compounds, such as:
Bis(N-(3-methoxypropyl)guanidine): This compound has a similar structure but may exhibit different chemical properties and reactivity.
Other guanidine derivatives: Various guanidine derivatives with different substituents can be compared to highlight the uniqueness of this compound
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.
生物活性
Bis(1-(3-methoxypropyl)guanidine), often referred to as a guanidine derivative, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, pharmacokinetics, and applications in scientific research.
Chemical Structure and Properties
Chemical Formula: C₇H₁₈N₄O₂S
Molecular Weight: 206.31 g/mol
The compound features a guanidine core with a methoxypropyl substituent, which influences its solubility and interaction with biological targets.
Guanidine compounds, including Bis(1-(3-methoxypropyl)guanidine), interact with various biological targets such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition: It has been shown to inhibit sodium/proton exchange transport systems, which are implicated in conditions like hypertension and cardiac hypertrophy .
- Signal Transduction Modulation: The compound may influence signal transduction pathways, affecting cellular responses and metabolic processes.
Pharmacokinetics
The pharmacokinetic profile of Bis(1-(3-methoxypropyl)guanidine) indicates that its bioavailability is influenced by factors such as:
- Solubility: Higher solubility enhances absorption.
- Transport Proteins: Interaction with membrane transport proteins can facilitate cellular uptake.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Study 1: Inhibition of BACE1 Enzymes
A study synthesized biaryl guanidine derivatives and evaluated their inhibitory effects on BACE1 enzymes linked to Alzheimer's disease. While not directly involving Bis(1-(3-methoxypropyl)guanidine), the results provide insight into the class of compounds it belongs to:
- IC50 Values: The most potent derivative showed an IC50 of 97 nM against BACE1, indicating significant enzyme inhibition potential .
Study 2: Superbasicity and Reactivity
Research on guanidine derivatives revealed their superbasicity, which could enhance their reactivity in biological systems. This property may be leveraged for therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for selected guanidine derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Bis(1-(3-methoxypropyl)guanidine) | Antihypertensive, Neuroprotective | Na+/H+ exchange inhibition |
| 1,3-bis(5,6-difluoropyridin-3-yl)guanidine | BACE1 inhibition | Enzyme inhibition |
| Metformin | Antidiabetic | Modulation of glucose metabolism |
特性
IUPAC Name |
2-(3-methoxypropyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H13N3O.H2O4S/c2*1-9-4-2-3-8-5(6)7;1-5(2,3)4/h2*2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBGOCSSABDUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C(N)N.COCCCN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















